

Ethametsulfuron molecular formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethametsulfuron**

Cat. No.: **B054947**

[Get Quote](#)

Ethametsulfuron: A Technical Guide

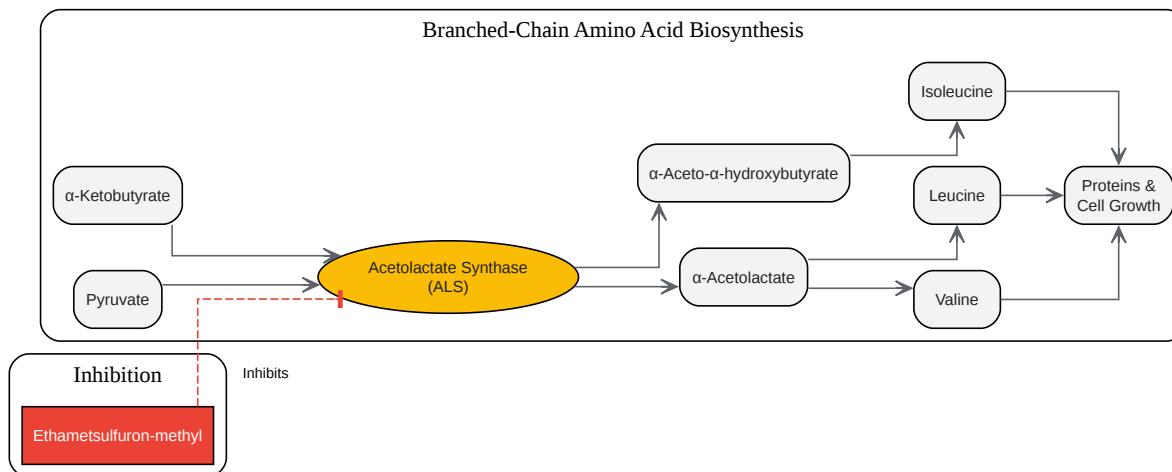
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethametsulfuron**, focusing on its molecular characteristics, mechanism of action, and relevant experimental protocols. The information presented is intended for a scientific audience and is supported by available data. It is important to note that while the query is for "**Ethametsulfuron**," the majority of commercially available information and research pertains to its methyl ester, **Ethametsulfuron-methyl**, which is the common active ingredient in herbicidal formulations. This guide will primarily focus on **Ethametsulfuron-methyl** and will clearly distinguish between the two compounds where necessary.

Molecular Formula and Molecular Weight

The fundamental molecular properties of **Ethametsulfuron** and its methyl ester are summarized below.

Compound	Molecular Formula	Molecular Weight (g/mol)
Ethametsulfuron	C ₁₄ H ₁₆ N ₆ O ₆ S	396.38
Ethametsulfuron-methyl	C ₁₅ H ₁₈ N ₆ O ₆ S	410.4


Physicochemical Properties of Ethametsulfuron-methyl

A summary of the key physicochemical properties of **Ethametsulfuron-methyl** is presented in the following table.

Property	Value
Physical Form	Crystalline solid
Color	White
Odor	Odorless[1]
Melting Point	194 °C[1]
Density	1.6 g/cm ³ [1]
Vapor Pressure	5.8 × 10 ⁻¹⁵ mm Hg
Water Solubility	pH 5: 38 mg/L
pH 7: 1.60 g/L	
pH 9: 1.60 g/L	
Octanol/Water Partition Coefficient (K _{ow})	38 at pH 5

Mechanism of Action

Ethametsulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea class. [1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). [1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. [2] By blocking ALS, **Ethametsulfuron-methyl** disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds.

[Click to download full resolution via product page](#)

Mechanism of Action of **Ethametsulfuron-methyl**.

Experimental Protocols

This section details key experimental methodologies related to the analysis and activity of **Ethametsulfuron-methyl**.

Analysis of Ethametsulfuron-methyl Residues in Soil by HPLC-MS/MS


This protocol describes a method for the detection and quantification of **Ethametsulfuron-methyl** residues in soil samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

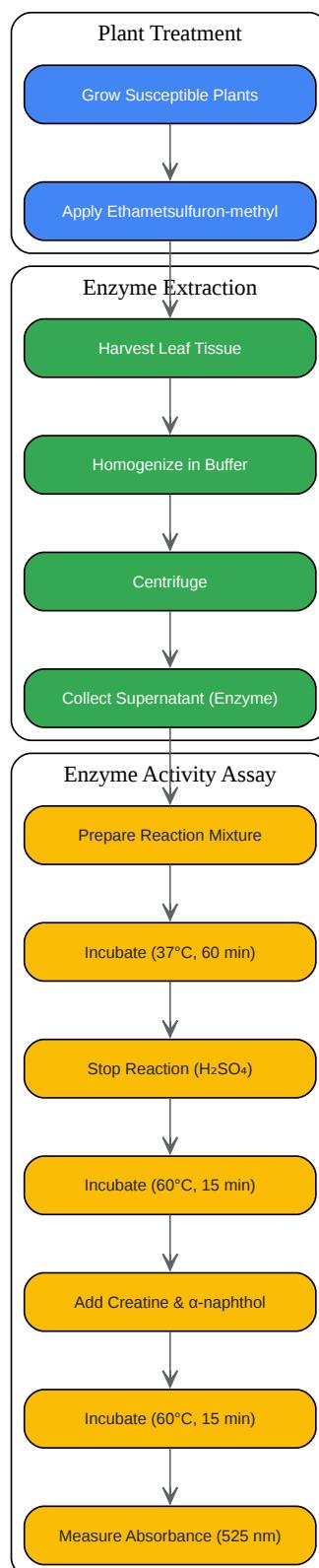
Methodology

- Sample Preparation:

- Collect topsoil samples (0-10 cm depth).
- Air-dry the soil samples in the shade and sieve through a 40-mesh sieve.
- Weigh 20 g of the prepared soil into a 250 mL triangular flask.
- Extraction:
 - Add 40 mL of acetonitrile to the soil sample.
 - Vortex the mixture for 15 minutes.
 - Filter the extract and discard the solid residue.
 - Collect the filtrate in a polyethylene tube pre-loaded with 5 g of NaCl.
 - Vortex for 1 minute and let it stand for 15 minutes to allow for phase separation.
- Cleanup:
 - Transfer 1 mL of the acetonitrile (upper) layer into an Eppendorf tube containing 10 mg of C18 and 15 mg of Carb.
 - Vortex vigorously for 30 seconds and then centrifuge at 8200 rpm for 5 minutes.
 - Filter the supernatant through a 0.22 µm filter membrane into an autosampler vial for analysis.
- HPLC-MS/MS Analysis:
 - Instrumentation: Agilent 6410 Triple Quadrupole HPLC-MS/MS system.
 - Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).
 - Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
 - Flow Rate: 0.4 mL/min.

- Column Temperature: 35 °C.
- Ionization Mode: Electrospray Ionization (ESI) in positive multiple reaction monitoring (MRM) mode.
- Quantification: Based on the peak area of the specific MRM transition for **Ethametsulfuron-methyl**.

[Click to download full resolution via product page](#)Workflow for **Ethametsulfuron-methyl** Residue Analysis.


In Vivo Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of **Ethametsulfuron**-methyl on ALS activity in whole plants.

Methodology

- Plant Treatment:
 - Grow susceptible plant species under controlled environmental conditions.
 - Apply **Ethametsulfuron**-methyl at various concentrations to the foliage of the plants.
 - Include a control group treated with a blank formulation.
- Enzyme Extraction:
 - At specified time points after treatment, harvest fresh, young leaf tissue and immediately place it on ice.
 - Homogenize the tissue in an ice-cold extraction buffer.
 - Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
 - Collect the supernatant containing the crude ALS enzyme extract.
- Enzyme Activity Assay (Colorimetric):
 - Prepare a reaction mixture containing the enzyme extract, pyruvate (substrate), and other necessary cofactors in a microplate.
 - Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.
 - Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.
 - Incubate at 60°C for 15 minutes.
 - Add creatine and α-naphthol solutions to develop a colored complex.

- Incubate again at 60°C for 15 minutes.
- Measure the absorbance at 525 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of ALS inhibition for each **Ethametsulfuron-methyl** concentration relative to the untreated control.
 - Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of ALS activity).

[Click to download full resolution via product page](#)**Workflow for In Vivo ALS Inhibition Assay.**

Synthesis of Ethametsulfuron-methyl

A detailed, step-by-step experimental protocol for the synthesis of **Ethametsulfuron-methyl** from a citable, peer-reviewed source is not readily available in the public domain. However, the general synthetic route for sulfonylurea herbicides is well-established and involves a multi-step process.

The synthesis of **Ethametsulfuron-methyl** starts from 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[3] This starting material is sulfonylated with 2-(ethoxycarbonyl)ethylsulfonyl chloride in the presence of a base to form a sulfonamide intermediate.[3] This intermediate is then activated, typically with phosgene or triphosgene, to generate a sulfonyl isocyanate.[3] The final step involves the condensation of the sulfonyl isocyanate with methyl 2-amino-4-methoxy-6-methyl-1,3,5-triazine-5-carboxylate under controlled conditions to form the urea bridge, yielding **Ethametsulfuron-methyl** after hydrolysis, methyl esterification, and recrystallization.[3] The general chemical principle for the formation of the sulfonylurea linkage is the reaction of an aryl sulfonamide with an isocyanate.[2]

Toxicological Data

Ethametsulfuron-methyl exhibits low acute toxicity to mammals. The following table summarizes key toxicological endpoints.

Metric	Value	Species
Acute Oral LD ₅₀	>5000 mg/kg	Rat
Acute Dermal LD ₅₀	>2000 mg/kg	Rabbit
Carcinogenicity	No indication of carcinogenicity to humans	Not listed by IARC

Conclusion

This technical guide has provided a comprehensive overview of the molecular formula, molecular weight, physicochemical properties, mechanism of action, and key experimental protocols for **Ethametsulfuron-methyl**. The data presented, sourced from available scientific literature and regulatory documents, offers valuable insights for researchers and professionals

in the fields of agricultural science and drug development. While a detailed synthesis protocol is not publicly available, the general synthetic strategy for this class of compounds has been outlined. The provided experimental methodologies for analysis and bioactivity assessment serve as a practical resource for further investigation of this important herbicidal compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 3. Ethametsulfuron-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [Ethametsulfuron molecular formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b054947#ethametsulfuron-molecular-formula-and-molecular-weight\]](https://www.benchchem.com/product/b054947#ethametsulfuron-molecular-formula-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com